N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide
Description
This compound features a hybrid heterocyclic scaffold combining a 1,3,4-oxadiazole core linked to a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a 4-(3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl benzamide group. The sulfonamide group enhances solubility and enables interactions with charged residues in biological targets .
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O6S/c31-24(27-26-29-28-25(36-26)23-16-34-21-7-3-4-8-22(21)35-23)18-9-11-20(12-10-18)37(32,33)30-14-13-17-5-1-2-6-19(17)15-30/h1-12,23H,13-16H2,(H,27,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNENPVLPQJHPOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NN=C(O4)C5COC6=CC=CC=C6O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
The compound belongs to a class of 1,3,4-oxadiazole derivatives modified at the 2- and 5-positions. Structural analogues include:
Key Observations
Substituent Effects on Lipophilicity :
- The target compound (XLogP3 = 3.2) is more lipophilic than Compound 18 (XLogP3 = 2.8) due to the bulky dihydrobenzo[d][1,4]dioxin group. Substitution with trifluoromethyl (Compound 19) increases hydrophobicity (XLogP3 = 3.5) .
- The triethoxyphenyl analogue (XLogP3 = 4.1) shows significantly higher lipophilicity, which may impair solubility but enhance membrane permeability .
Bioactivity Clustering :
- Compounds with similar oxadiazole cores and sulfonamide groups cluster together in bioactivity profiles, as demonstrated by hierarchical clustering of 37 small molecules (). This suggests shared modes of action, likely via adenylyl cyclase inhibition or kinase modulation .
Molecular Similarity Metrics: Tanimoto similarity scores (Tanimoto > 0.8) indicate high structural similarity between the target compound and its methoxyphenyl analogue (). However, bioactivity differences (e.g., IC50 values) highlight the critical role of minor substituent variations .
Computational and Experimental Validation
QSAR and Docking Insights
- Tanimoto and Dice Indices : These metrics () confirm that the target compound shares >85% structural similarity with its analogues, supporting their use in read-across predictions for toxicity or efficacy .
- Glide XP Docking : The sulfonamide group forms hydrogen bonds with adenylyl cyclase residues (e.g., Asp101), while the oxadiazole ring engages in π-π stacking with hydrophobic pockets. Substituents like trifluoromethyl (Compound 19) improve binding affinity by 1.5 kcal/mol compared to the target compound .
Metabolite Dereplication
- Molecular networking () using LC-MS/MS data revealed that the target compound and its analogues share cosine scores >0.7 in fragmentation patterns, confirming structural relatedness .
Preparation Methods
Synthesis of 5-(2,3-Dihydrobenzo[b]dioxin-2-yl)-1,3,4-Oxadiazol-2-amine
The 1,3,4-oxadiazole ring is typically synthesized via cyclization of acylhydrazides. For the target compound, the precursor hydrazide is derived from 2,3-dihydrobenzo[b]dioxin-2-carboxylic acid. Reaction with thiosemicarbazide under dehydrating conditions (e.g., phosphorus oxychloride) yields the 2-amino-1,3,4-oxadiazole derivative.
Preparation of 4-((3,4-Dihydroisoquinolin-2(1H)-yl)Sulfonyl)Benzoic Acid
The sulfonamide group is introduced via sulfonation of 3,4-dihydroisoquinoline. Chlorosulfonation of benzoic acid derivatives, followed by nucleophilic substitution with 3,4-dihydroisoquinoline, affords the sulfonylated intermediate.
Final Coupling via Amide Bond Formation
The benzamide linkage is formed by activating the carboxylic acid (e.g., using thionyl chloride) and reacting it with the 1,3,4-oxadiazol-2-amine intermediate.
Detailed Synthetic Routes
Oxadiazole Ring Formation
Procedure :
- Hydrazide Formation : React 2,3-dihydrobenzo[b]dioxin-2-carboxylic acid (1.0 equiv) with hydrazine hydrate in ethanol under reflux for 6 hours.
- Cyclization : Treat the hydrazide with phosphorus oxychloride (3.0 equiv) at 80°C for 4 hours to form the 1,3,4-oxadiazole ring.
Key Data :
| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | NH₂NH₂·H₂O | 78 | 6 | 85 |
| 2 | POCl₃ | 80 | 4 | 72 |
Sulfonylation of 3,4-Dihydroisoquinoline
Procedure :
- Chlorosulfonation : React 4-nitrobenzoic acid with chlorosulfonic acid (3.0 equiv) at 0°C for 2 hours.
- Amidation : Add 3,4-dihydroisoquinoline (1.2 equiv) to the sulfonyl chloride intermediate in dichloromethane with triethylamine as a base. Stir at room temperature for 12 hours.
Key Data :
| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | ClSO₃H | 0 | 2 | 90 |
| 2 | TEA | 25 | 12 | 68 |
One-Pot Coupling Strategy
A patent-pending one-pot method (adapted from CN110845410A) streamlines the synthesis of dihydroisoquinoline derivatives:
- Formylation : React 3,4-dimethoxyphenethylamine with ethyl formate under reflux.
- Cyclization : Add oxalyl chloride and phosphotungstic acid to induce Bischler-Napieralski cyclization.
- Sulfonation : Introduce sulfonyl chloride in situ and couple with the oxadiazole intermediate.
Advantages :
Comparative Analysis of Methodologies
Traditional Stepwise vs. One-Pot Synthesis
| Parameter | Stepwise Method | One-Pot Method |
|---|---|---|
| Total Yield (%) | 58 | 82 |
| Purity (%) | 97.5 | 99.1 |
| Process Cost ($/kg) | 12,000 | 8,500 |
| Safety | Moderate | High |
The one-pot approach minimizes intermediate isolation, enhancing cost-efficiency and safety.
Optimization Challenges and Solutions
Regioselectivity in Oxadiazole Formation
Phosphorus oxychloride promotes cyclization but may lead to ring-opening byproducts. Substituting POCl₃ with Eaton’s reagent (P₂O₅ in CH₃SO₃H) improves selectivity, yielding 78% pure product.
Sulfonamide Stability
3,4-Dihydroisoquinoline’s secondary amine is prone to oxidation. Conducting sulfonation under inert atmosphere (N₂ or Ar) preserves amine integrity.
Industrial-Scale Considerations
Solvent Selection
Methanol and dichloromethane are preferred for their balance of solubility and ease of removal. Ethanol is avoided due to esterification side reactions.
Catalytic Efficiency
Phosphotungstic acid (0.1–0.3 mol%) outperforms traditional Lewis acids (e.g., AlCl₃) in cyclization steps, reducing catalyst load by 50%.
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